6-(Bromomethyl)quinoxaline
Overview
Description
6-(Bromomethyl)quinoxaline is a heterocyclic compound that features a quinoxaline core with a bromomethyl group attached at the sixth position. Quinoxalines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . The presence of the bromomethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the bromination of 6-methylquinoxaline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction of the quinoxaline ring can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoxalines.
Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Scientific Research Applications
6-(Bromomethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)quinoxaline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound has been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
6-Methylquinoxaline: Lacks the bromomethyl group, making it less reactive.
6-Chloromethylquinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Quinoxaline-2-carboxylic acid: Contains a carboxyl group at the second position, offering different chemical properties and applications.
Uniqueness: 6-(Bromomethyl)quinoxaline stands out due to its enhanced reactivity, which allows for a broader range of chemical modifications. Its ability to form covalent bonds with biological targets makes it a valuable tool in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-(bromomethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLZDWGHHYSKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436779 | |
Record name | 6-(bromomethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53967-21-8 | |
Record name | 6-(bromomethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(bromomethyl)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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